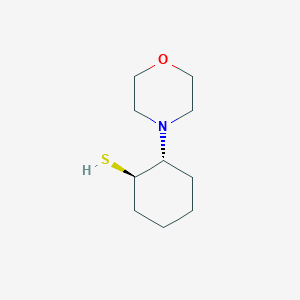
(1R,2R)-2-(Morpholin-4-yl)cyclohexane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-2-(Morpholin-4-yl)cyclohexane-1-thiol is a chiral compound featuring a morpholine ring attached to a cyclohexane ring with a thiol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Morpholin-4-yl)cyclohexane-1-thiol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and morpholine.
Formation of Intermediate: Cyclohexanone undergoes a reaction with morpholine to form a morpholinyl cyclohexanol intermediate.
Thiol Introduction: The intermediate is then treated with a thiolating agent, such as thiourea, under acidic conditions to introduce the thiol group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
(1R,2R)-2-(Morpholin-4-yl)cyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the morpholine ring or the cyclohexane ring.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified morpholine or cyclohexane derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
(1R,2R)-2-(Morpholin-4-yl)cyclohexane-1-thiol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors.
作用机制
The mechanism of action of (1R,2R)-2-(Morpholin-4-yl)cyclohexane-1-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The morpholine ring may also interact with specific binding sites, modulating biological activity.
相似化合物的比较
Similar Compounds
(1R,2R)-2-(Piperidin-4-yl)cyclohexane-1-thiol: Similar structure but with a piperidine ring instead of a morpholine ring.
(1R,2R)-2-(Pyrrolidin-4-yl)cyclohexane-1-thiol: Similar structure but with a pyrrolidine ring.
Uniqueness
(1R,2R)-2-(Morpholin-4-yl)cyclohexane-1-thiol is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
169191-81-5 |
|---|---|
分子式 |
C10H19NOS |
分子量 |
201.33 g/mol |
IUPAC 名称 |
(1R,2R)-2-morpholin-4-ylcyclohexane-1-thiol |
InChI |
InChI=1S/C10H19NOS/c13-10-4-2-1-3-9(10)11-5-7-12-8-6-11/h9-10,13H,1-8H2/t9-,10-/m1/s1 |
InChI 键 |
RNTJXKXDVNMADI-NXEZZACHSA-N |
手性 SMILES |
C1CC[C@H]([C@@H](C1)N2CCOCC2)S |
规范 SMILES |
C1CCC(C(C1)N2CCOCC2)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate](/img/structure/B12558852.png)

![N-{4-Hydroxy-3-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B12558870.png)
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12558871.png)
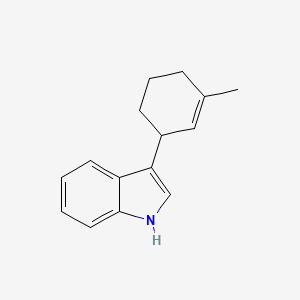
![1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12558892.png)
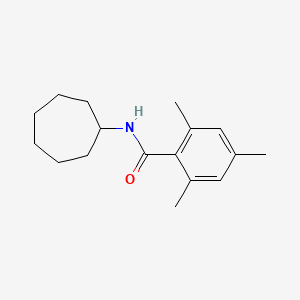
![Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B12558900.png)

![4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid](/img/structure/B12558907.png)
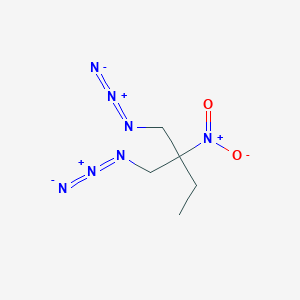
![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)
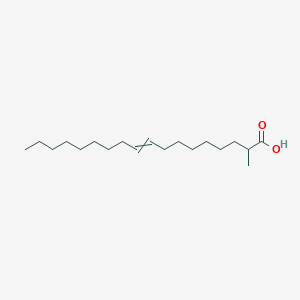
![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
